molecular formula C10H11NOS B1342232 N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine CAS No. 869901-16-6

N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine

Cat. No.: B1342232
CAS No.: 869901-16-6
M. Wt: 193.27 g/mol
InChI Key: REBAUXOPYFOJIE-UHFFFAOYSA-N
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Description

N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine is a chemical compound with the molecular formula C10H11NOS. It is classified as an aralkylamine and is known for its unique structure, which includes both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine typically involves the reaction of 5-(2-furyl)thiophene-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine involves its interaction with specific molecular targets. The compound can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-[5-(furan-2-yl)thiophen-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-11-7-8-4-5-10(13-8)9-3-2-6-12-9/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBAUXOPYFOJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594577
Record name 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-16-6
Record name 5-(2-Furanyl)-N-methyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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